molecular formula C9H16O4 B14194513 Methyl (2S)-2-(acetyloxy)-4-methylpentanoate CAS No. 916263-93-9

Methyl (2S)-2-(acetyloxy)-4-methylpentanoate

Cat. No.: B14194513
CAS No.: 916263-93-9
M. Wt: 188.22 g/mol
InChI Key: NVOJXKTYTSSIFJ-QMMMGPOBSA-N
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Description

Methyl (2S)-2-(acetyloxy)-4-methylpentanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an acetyloxy group attached to a methylpentanoate backbone. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-(acetyloxy)-4-methylpentanoate typically involves the esterification of the corresponding acid with methanol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol under acidic conditions to form the ester. The reaction is usually carried out under reflux to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous flow processes. These processes offer advantages such as improved efficiency, better control over reaction conditions, and scalability. The use of flow microreactor systems has been reported to enhance the synthesis of esters by providing a more efficient and sustainable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-(acetyloxy)-4-methylpentanoate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding acids or ketones.

    Reduction: Reduction reactions can convert the ester to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or other derivatives.

Scientific Research Applications

Methyl (2S)-2-(acetyloxy)-4-methylpentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (2S)-2-(acetyloxy)-4-methylpentanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Methyl (2S)-2-(acetyloxy)-4-methylpentanoate can be compared with other esters and acetyloxy compounds:

Conclusion

This compound is a versatile compound with significant importance in various fields of science and industry

Properties

CAS No.

916263-93-9

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

methyl (2S)-2-acetyloxy-4-methylpentanoate

InChI

InChI=1S/C9H16O4/c1-6(2)5-8(9(11)12-4)13-7(3)10/h6,8H,5H2,1-4H3/t8-/m0/s1

InChI Key

NVOJXKTYTSSIFJ-QMMMGPOBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)OC(=O)C

Canonical SMILES

CC(C)CC(C(=O)OC)OC(=O)C

Origin of Product

United States

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